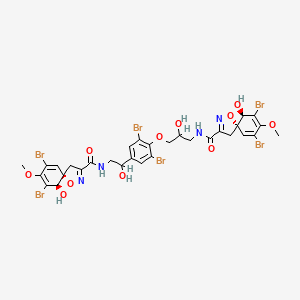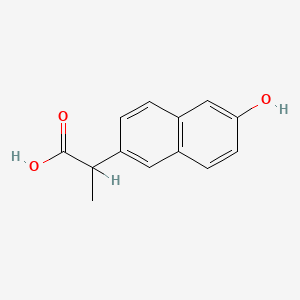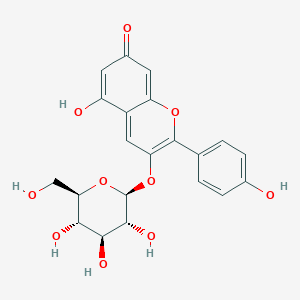
pelargonidin-3-O-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelargonidin 3-O-beta-D-glucoside betaine is an organic betaine obtained by deprotonation of the hydroxy group at the 5 position of pelargonidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a pelargonidin 3-O-beta-D-glucoside.
Scientific Research Applications
Antithrombotic and Antiplatelet Activities
Pelargonidin, a red pigment in plants, and its glucoside-conjugated form, pelargonidin-3-glucoside, have been studied for their potential antithrombotic properties. Pelargonidin prolonged clotting times, inhibited thrombin and activated factor X, and reduced the ratio of plasminogen activator inhibitor-1 to tissue plasminogen activator, indicating potential benefits in preventing thrombus formation and improving blood circulation (Ku et al., 2016).
Stability and Antioxidant Activity
Studies on pelargonidin glucosides, including pelargonidin-3-O-glucoside, have shown differences in stability and antioxidant activity under various conditions. pH, metal-ionic, and thermal stabilities of different pelargonidin glucosides were assessed, indicating that glycosylation might influence these properties and their antioxidant activity in cellular environments (Li et al., 2021).
Inhibition of Aortic Smooth Muscle Cell Proliferation
Pelargonidin and pelargonidin-3-glucoside have been evaluated for their effects on the proliferation and migration of human aortic smooth muscle cells induced by platelet-derived growth factor. Pelargonidin, in particular, showed strong inhibitory effects, suggesting potential preventive effects against atherosclerosis through the attenuation of smooth muscle cell proliferation and migration (Son et al., 2014).
Bioavailability and Absorption
The absorption and metabolism properties of pelargonidin-based anthocyanins have been investigated. Pelargonidin-3-O-rutinoside and pelargonidin-3-O-glucoside showed different bioavailability and metabolic pathways in vivo, indicating that the structural differences between these anthocyanins can significantly impact their biological availability and activity (Xu et al., 2021).
Encapsulation for Enhanced Stability and Bioactivity
Encapsulation of pelargonidin-3-O-glucoside in pectin-chitosan-coated nanoliposomes has been shown to enhance its stability and biological activity. This approach has been used to investigate the protective effect of pelargonidin-3-O-glucoside against palmitic acid-induced hepatocytes injury, demonstrating the potential of encapsulation techniques to improve the delivery and efficacy of bioactive compounds (Karim et al., 2022).
properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-23,25-28H,8H2/t16-,17-,18+,19-,21-/m1/s1 |
InChI Key |
LOPAXYRUFHKGFO-GQUPQBGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)
![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)

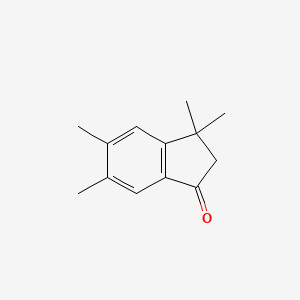

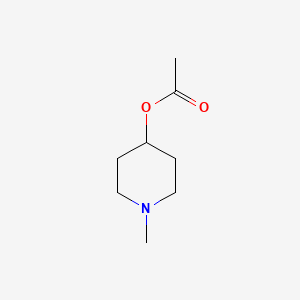

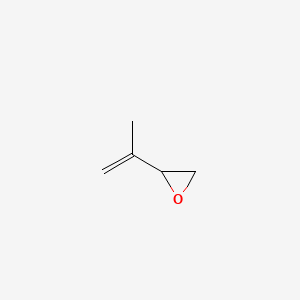


![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)
